molecular formula C15H14F3NO4 B13449459 6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Cat. No.: B13449459
M. Wt: 329.27 g/mol
InChI Key: KPRHARRBWYSCDE-ZETCQYMHSA-N
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Description

6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinolone family. This compound is characterized by the presence of trifluoromethyl groups at positions 6, 7, and 8 on the quinoline ring, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of trifluoromethyl groups: This step involves the selective fluorination of the quinoline ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, 6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester exhibits unique properties due to the presence of the hydroxyethyl group, which enhances its solubility and bioavailability. Additionally, the trifluoromethyl groups contribute to its stability and resistance to metabolic degradation.

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

ethyl 6,7,8-trifluoro-1-[(2S)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H14F3NO4/c1-3-23-15(22)9-5-19(7(2)6-20)13-8(14(9)21)4-10(16)11(17)12(13)18/h4-5,7,20H,3,6H2,1-2H3/t7-/m0/s1

InChI Key

KPRHARRBWYSCDE-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)[C@@H](C)CO

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C(C)CO

Origin of Product

United States

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